molecular formula C21H24O6 B12776330 Verrucene CAS No. 123085-81-4

Verrucene

Cat. No.: B12776330
CAS No.: 123085-81-4
M. Wt: 372.4 g/mol
InChI Key: OBDCZVPQHSXTML-RXJRPKKOSA-N
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Description

Verrucene is a naturally occurring sesquiterpene compound that has been isolated from various marine organisms, particularly sponges. It is known for its complex molecular structure and potential biological activities, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verrucene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of farnesyl pyrophosphate, followed by a series of oxidation and reduction reactions to form the characteristic sesquiterpene structure. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound is still in the experimental stage, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as biotransformation using microbial cultures and advanced chemical synthesis are being explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Verrucene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated compounds.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine and chlorine are used under controlled conditions.

Major Products Formed

Scientific Research Applications

Verrucene has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Verrucene exerts its effects involves interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can modulate signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Similar Compounds

    Farnesol: Another sesquiterpene with similar structural features but different biological activities.

    Germacrene: Shares the sesquiterpene backbone but has distinct functional groups and reactivity.

    Bisabolene: A sesquiterpene with comparable molecular weight and structure but different sources and applications.

Uniqueness of Verrucene

This compound stands out due to its unique molecular structure, which includes multiple rings and functional groups that contribute to its diverse reactivity and biological activities

Properties

CAS No.

123085-81-4

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

(1R,5E,7Z,11R,13R,14S,15R,17R)-13,19-dimethylspiro[3,10,16-trioxatetracyclo[11.8.0.01,17.011,15]henicosa-5,7,18-triene-14,2'-oxirane]-4,9-dione

InChI

InChI=1S/C21H24O6/c1-13-7-8-20-11-24-16(22)5-3-4-6-17(23)26-14-10-19(20,2)21(12-25-21)18(14)27-15(20)9-13/h3-6,9,14-15,18H,7-8,10-12H2,1-2H3/b5-3+,6-4-/t14-,15-,18-,19-,20-,21+/m1/s1

InChI Key

OBDCZVPQHSXTML-RXJRPKKOSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C/C=C\C(=O)O[C@@H]4C[C@]3([C@@]5([C@@H]4O2)CO5)C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=CC=CC(=O)OC4CC3(C5(C4O2)CO5)C

Origin of Product

United States

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